molecular formula C8H10BNO3 B141188 3-(N-Methylaminocarbonyl)phenylboronic acid CAS No. 832695-88-2

3-(N-Methylaminocarbonyl)phenylboronic acid

Cat. No. B141188
CAS RN: 832695-88-2
M. Wt: 178.98 g/mol
InChI Key: FYFFPNFUVMBPRZ-UHFFFAOYSA-N
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Description

3-(N-Methylaminocarbonyl)phenylboronic acid is a chemical compound used in scientific research . It has a molecular formula of C8H10BNO3 . This compound is used in the preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors .


Molecular Structure Analysis

The InChI key for this compound is FYFFPNFUVMBPRZ-UHFFFAOYSA-N . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

This compound is used in the preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors .

Scientific Research Applications

Nanomaterials and Biomedical Engineering

  • Dual Stimuli-Responsive Nanoparticles : Phenylboronic acid-containing nanomaterials have been used to create dual stimuli-responsive nanoparticles. These nanoparticles have a unique framboidal morphology and show reversible swelling behavior, which could have significant implications in biomedical engineering (Hasegawa, Nishida, & Vlies, 2015).

Drug Delivery

  • Polymeric Micelles for Targeted Drug Delivery : Phenylboronic acid-functionalized polymeric micelles have been synthesized for targeted drug delivery to cancer cells. These micelles can recognize specific cells and promote drug uptake, highlighting their potential in cancer therapy (Zhang et al., 2013).
  • Gene Therapy for Hepatocarcinoma : Phenylboronic acid-modified polyamidoamine has been used as a tumor-targeting carrier for delivering DNA in hepatocarcinoma gene therapy, showing promising results in suppressing cell migration and invasion, and decreasing tumor growth (Yang et al., 2019).

Diagnostic and Therapeutic Applications

  • Phenylboronic Acid-Decorated Polymeric Nanomaterials : These materials form reversible complexes with polyols and have been used extensively in drug delivery systems and biosensors. Their interactions with glucose and sialic acid are particularly noteworthy (Lan & Guo, 2019).

Insulin Delivery

  • Glucose-Responsive Polymer Gel : A glucose-responsive polymer gel bearing phenylborate derivative has been developed, showcasing potential as a self-regulated insulin delivery system (Matsumoto, Yoshida, & Kataoka, 2004).

Chemical Synthesis

Molecular Recognition

  • Recognition of Sugars by Lanthanide Complexes : A conjugate of phenylboronic acid and an Ln(DTPA) derivative has been synthesized for molecular recognition of sugars, demonstrating potential applications in tumor cell detection (Battistini et al., 2007).

Glucose Monitoring

  • Optical Sensor for Glucose Measurement : Phenylboronic acid-based sensors have been developed to measure glucose in blood, offering an alternative to enzyme-based glucose monitoring systems (Worsley et al., 2008).

Carbohydrate Chemistry

  • Applications in Carbohydrate Chemistry : Phenylboronic acid plays a significant role in the synthesis and modification of sugar derivatives, used in the isolation and characterization of carbohydrates (Ferrier, 1972).

Safety and Hazards

3-(N-Methylaminocarbonyl)phenylboronic acid is associated with several hazard statements including H315, H319, H335, H302, H312, and H332 . These indicate that the compound may cause skin and eye irritation, may be harmful if swallowed, and may cause respiratory irritation .

properties

IUPAC Name

[3-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFFPNFUVMBPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378523
Record name 3-(N-Methylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

832695-88-2
Record name 3-(N-Methylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylcarbamoyl)benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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